Cas no 69739-16-8 (cefodizime)

cefodizime structure
cefodizime structure
Product Name:cefodizime
Numero CAS:69739-16-8
MF:C20H20N6O7S4
MW:584.668798446655
CID:59008
PubChem ID:5361871
Update Time:2025-04-18

cefodizime Proprietà chimiche e fisiche

Nomi e identificatori

    • cefodizime
    • cefodizime sodium
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefodizime acid
    • [6R-[6Α,7Β(Z)]]-7-[[(2NINO-4-THIAZOLY1)(METHOXYIMINO)ACETYL]AMINO]-3-[[[5-(CARBOXY METHYL)-4-METHYL-2-THIAZOLYL]THIO METHYL]-8-OXO-5 THIA-1AZABICYCLO[4.2.0]OCT-2-ENE-2 CARBOXYLIC ACID
    • CDZM
    • Cefodizima
    • Cefodizimum
    • Cefodizme
    • Diezime
    • Modivid
    • 7-(((2-Amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • HR 221 [AS SODIUM]
    • AKOS040741529
    • DB13470
    • CEFODIZIME [INN]
    • Cefodizima [INN-Spanish]
    • THR-221 FREE ACID
    • S-77-1221-B FREE ACID
    • EX-A1379
    • 7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEBI:63214
    • HY-108402
    • THR 221
    • HR 221
    • MFCD00864926
    • CEFODIZIME [WHO-DD]
    • S-77-1221B
    • EC 700-301-3
    • Z31298J4HQ
    • CEFODIZIME DISODIUM
    • (6R,7R)-7-(((2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • BDBM50422690
    • D07643
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R)-
    • THR-221
    • (6R,7R)-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-7-{[(2Z)-1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-2-(methoxyimino)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-{[(22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-3,4-didehydrocepham-4-carboxylic acid
    • (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid 7(sup 2)-(Z)-(O-methyloxime)
    • SCHEMBL151101
    • S-77-1221-B
    • Timecef
    • THR 221 FREE ACID
    • S 77 1221 B [AS SODIUM]
    • Cefodizime [INN:BAN]
    • CHEMBL2303613
    • 69739-16-8
    • UNII-Z31298J4HQ
    • 97180-26-2
    • HR-221 [As Sodium]
    • 1ST12029
    • (6R,7R)-7-{[(22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefodizime (INN)
    • THR-221 [As Sodium]
    • (E)-Cefodizime (>80%)
    • Neucef
    • CS-0028575
    • HR-221 FREE ACID
    • DTXSID2022757
    • CEFODIZIME [MI]
    • J-700161
    • HR 221 FREE ACID
    • (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(methyloxy)imino]acetyl}amino)-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]thio}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • THR 221 [AS SODIUM]
    • CEF;CDZ
    • S-771221B [As Sodium]
    • S 77 1221 B FREE ACID
    • s5235
    • Cefodizimum [INN-Latin]
    • Cefodizime Sodium [JAN]
    • S 77-1221B
    • HR-221
    • S 77 1221 B (AS SODIUM)
    • Cefodizima (INN-Spanish)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, [6R-[6a,7b(E)]]-
    • (6R,7R)-7-(((22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl)amino)-3-((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-7-(((2Z)-1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-2-(methoxyimino)ethylidene)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • DTXCID902757
    • J01DA25
    • HR221
    • THR 221 (AS SODIUM)
    • HR 221 (AS SODIUM)
    • 7-(((22Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(((5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl)sulfanyl)methyl)-3,4-didehydrocepham-4-carboxylic acid
    • Cefodizimum (INN-Latin)
    • (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic Acid 7(sup2)-(Z)-(O-methyloxime)
    • MDL: MFCD00864926
    • Inchi: 1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1
    • Chiave InChI: XDZKBRJLTGRPSS-BGZQYGJUSA-N
    • Sorrisi: S1CC(CSC2=NC(C)=C(CC(=O)O)S2)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\OC)=O)=O

Proprietà calcolate

  • Massa esatta: 584.02800
  • Massa monoisotopica: 584.028
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 11
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 305A^2
  • Carica superficiale: 0
  • Conta Tautomer: 14
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 1.86
  • Punto di fusione: 204-223°C
  • Indice di rifrazione: 1.851
  • PSA: 304.48000
  • LogP: 1.90870
  • pka: pK1 2.85; pK2 3.37; pK3 4.18(at 25℃)
  • Rotazione specifica: D25 -55.9°

cefodizime Informazioni sulla sicurezza

cefodizime Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C304431-200mg
cefodizime
69739-16-8 97%
200mg
¥61.90 2023-09-03
S e l l e c k ZHONG GUO
S5235-25mg
Cefodizime
69739-16-8 99.88%
25mg
¥794.88 2023-09-15
ChemScence
CS-0028575-10mg
Cefodizime
69739-16-8 ≥97.0%
10mg
$50.0 2022-04-26
ChemScence
CS-0028575-50mg
Cefodizime
69739-16-8 ≥97.0%
50mg
$80.0 2022-04-26
ChemScence
CS-0028575-100mg
Cefodizime
69739-16-8 ≥97.0%
100mg
$110.0 2022-04-26
TRC
C242865-25mg
Cefodizime
69739-16-8
25mg
$ 63.00 2023-09-08
TRC
C242865-50mg
Cefodizime
69739-16-8
50mg
$ 97.00 2023-04-18
TRC
C242865-100mg
Cefodizime
69739-16-8
100mg
$ 126.00 2023-09-08
TRC
C242865-1g
Cefodizime
69739-16-8
1g
$ 150.00 2023-09-08
TRC
C242865-10g
Cefodizime
69739-16-8
10g
$ 453.00 2023-04-18

cefodizime Metodo di produzione

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.